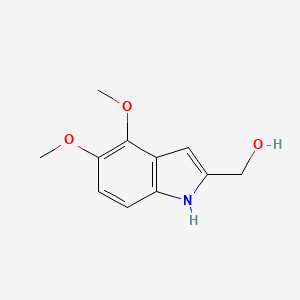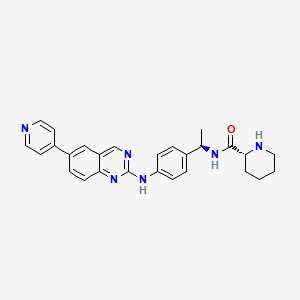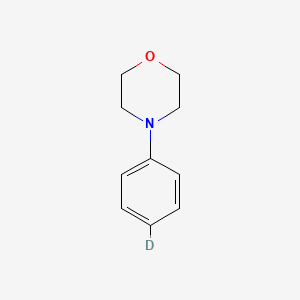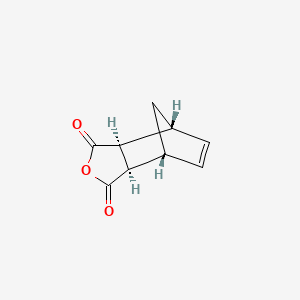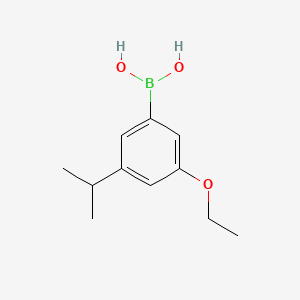![molecular formula C21H19ClN6O2S2 B14034483 Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and azetidines, which undergo various coupling reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include:
Coupling agents: EDC, DCC
Cyclization agents: Base catalysts like NaOH or KOH
Protecting groups: Boc, Fmoc
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2
Reduction: Using reducing agents like NaBH4 or LiAlH4
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As intermediates in organic synthesis
Biology: As probes for studying biological pathways
Medicine: As potential therapeutic agents for diseases like cancer, infections, and inflammation
Industry: As components in materials science and catalysis
Mecanismo De Acción
The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to kinases or proteases can inhibit their activity, affecting cell signaling and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyridines
- Thiazolo[3,2-b]pyridines
- Benzimidazoles
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both imidazole and thiazole rings in the same molecule allows for diverse interactions with biological targets, making them versatile compounds in medicinal chemistry.
Propiedades
Fórmula molecular |
C21H19ClN6O2S2 |
|---|---|
Peso molecular |
487.0 g/mol |
Nombre IUPAC |
N-[[(2S)-1-[2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]azetidin-2-yl]methyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2S2/c1-11-3-2-4-12(9-11)16-14(25-20(23)32-16)19(30)27-6-5-13(27)10-24-18(29)15-17(22)26-21-28(15)7-8-31-21/h2-4,7-9,13H,5-6,10H2,1H3,(H2,23,25)(H,24,29)/t13-/m0/s1 |
Clave InChI |
UPXYLINNYITONY-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CC[C@H]3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CCC3CNC(=O)C4=C(N=C5N4C=CS5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


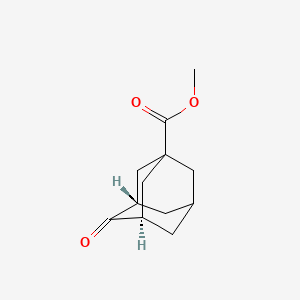
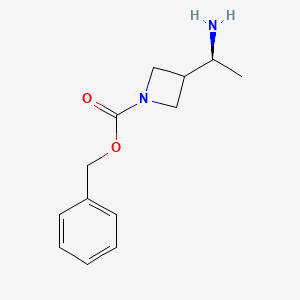

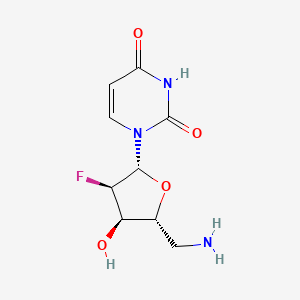
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)
